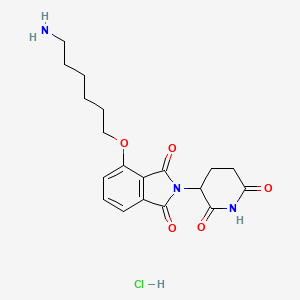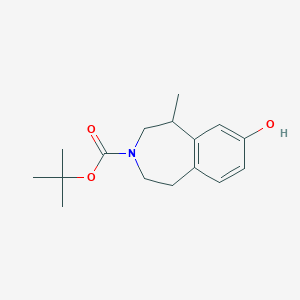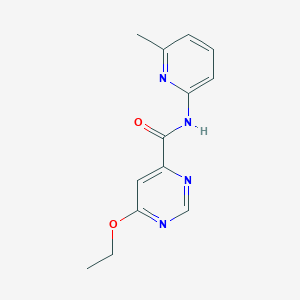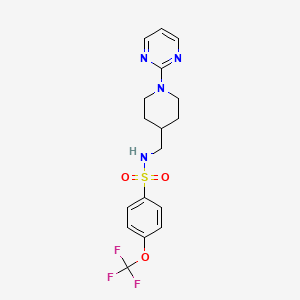
酞酰胺-O-C6-NH2(盐酸盐)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide 4’-ether-alkylC6-amine is a functionalized cereblon ligand used primarily in PROTAC (Proteolysis Targeting Chimeras) research and development. This compound incorporates an E3 ligase ligand with a C6 alkyl linker, making it ready for conjugation to a target protein ligand . It is known for its high purity (≥95% HPLC) and is used extensively in scientific research due to its unique properties .
科学研究应用
Thalidomide 4’-ether-alkylC6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and in the development of new chemical reactions.
Biology: In biological research, it serves as a tool for studying protein degradation pathways and the role of cereblon in cellular processes.
Medicine: This compound is crucial in the development of PROTACs, which are being investigated for their potential to target and degrade disease-causing proteins.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用机制
Target of Action
Thalidomide-O-C6-NH2 (hydrochloride), also known as 4-((6-aminohexyl)oxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride or Thalidomide 4’-ether-alkylC6-amine, is a synthesized E3 ligase ligand-linker conjugate . It incorporates the Thalidomide-based cereblon ligand . The primary target of this compound is the E3 ubiquitin ligase .
Mode of Action
The compound interacts with its target, the E3 ubiquitin ligase, to modulate the ubiquitin-proteasome system . This system is crucial for protein degradation within cells . By interacting with the E3 ubiquitin ligase, Thalidomide-O-C6-NH2 (hydrochloride) can influence the degradation of specific proteins .
Biochemical Pathways
Thalidomide-O-C6-NH2 (hydrochloride) affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins within the cell . By modulating this pathway, the compound can influence cellular processes such as cell cycle progression, signal transduction, and responses to oxidative stress .
Pharmacokinetics
As a synthesized e3 ligase ligand-linker conjugate, it is expected to have properties that allow it to interact effectively with its target within the cell .
Result of Action
The result of Thalidomide-O-C6-NH2 (hydrochloride)'s action is the modulation of protein degradation within the cell . This can have various effects on cellular processes, potentially influencing cell growth, signal transduction, and responses to stress .
Action Environment
The action of Thalidomide-O-C6-NH2 (hydrochloride) is influenced by the intracellular environment . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s efficacy and stability
生化分析
Biochemical Properties
Thalidomide-O-C6-NH2 (hydrochloride) interacts with various enzymes and proteins. It is a ligand for the E3 ubiquitin ligase complex, which plays a crucial role in protein degradation . The compound binds to cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex . This binding alters the substrate specificity of CRBN, leading to the ubiquitination and subsequent degradation of specific target proteins .
Cellular Effects
The effects of Thalidomide-O-C6-NH2 (hydrochloride) on cells are primarily mediated through its interaction with CRBN. By altering the substrate specificity of CRBN, it can lead to the degradation of specific proteins, thereby influencing various cellular processes . For instance, it is used in the PROTAC dTAG-13 to degrade FKBP12 F36V and BET , proteins that play important roles in cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Thalidomide-O-C6-NH2 (hydrochloride) involves its binding to CRBN, which alters the substrate specificity of the E3 ubiquitin ligase complex . This leads to the ubiquitination and subsequent degradation of specific target proteins . The exact nature of these interactions and the resulting changes in gene expression depend on the specific target proteins involved.
Metabolic Pathways
Thalidomide-O-C6-NH2 (hydrochloride) is involved in the ubiquitin-proteasome pathway, a crucial metabolic pathway in cells . It interacts with the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of specific target proteins .
Transport and Distribution
The transport and distribution of Thalidomide-O-C6-NH2 (hydrochloride) within cells and tissues are likely to be influenced by its interaction with CRBN and the E3 ubiquitin ligase complex
Subcellular Localization
The subcellular localization of Thalidomide-O-C6-NH2 (hydrochloride) is likely to be influenced by its interaction with CRBN
准备方法
The synthesis of Thalidomide 4’-ether-alkylC6-amine involves several steps, starting with the preparation of the core thalidomide structure. The key synthetic route includes the following steps:
Formation of the Isoindole Core: The synthesis begins with the formation of the isoindole core, which is achieved through a series of cyclization reactions.
Introduction of the Ether Linker: The ether linker is introduced by reacting the isoindole core with an appropriate alkyl halide under basic conditions.
Attachment of the AlkylC6-amine: The final step involves the attachment of the C6 alkyl amine to the ether linker, typically using a nucleophilic substitution reaction.
Industrial production methods for Thalidomide 4’-ether-alkylC6-amine are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity.
化学反应分析
Thalidomide 4’-ether-alkylC6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
相似化合物的比较
Thalidomide 4’-ether-alkylC6-amine is unique due to its specific structure and functional groups. Similar compounds include:
Lenalidomide: Another cereblon ligand used in PROTAC research, known for its enhanced potency and reduced side effects compared to thalidomide.
Pomalidomide: A derivative of thalidomide with improved efficacy in targeting specific proteins for degradation.
Thalidomide 4’-oxyacetamide-alkylC6-amine: Similar in structure but with an oxyacetamide linker instead of an ether linker.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
属性
IUPAC Name |
4-(6-aminohexoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5.ClH/c20-10-3-1-2-4-11-27-14-7-5-6-12-16(14)19(26)22(18(12)25)13-8-9-15(23)21-17(13)24;/h5-7,13H,1-4,8-11,20H2,(H,21,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHUBACBCPALHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2245697-88-3 |
Source


|
| Record name | 4-[(6-aminohexyl)oxy]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2421551.png)
![3-(bromomethyl)-3-methyl-2H,3H,4H-thieno[3,4-b][1,4]dioxepine](/img/structure/B2421552.png)
![4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine](/img/structure/B2421555.png)
![N-(3,4-dimethoxyphenethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2421556.png)
![(4R)-4-benzyl-3-[(2S)-2-[(benzyloxy)methyl]butanoyl]-1,3-oxazolidin-2-one](/img/structure/B2421559.png)
![5-((3-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2421562.png)
![Methyl (1R,4aS,5S,6R,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B2421565.png)




![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2421572.png)
![2-Chloro-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol](/img/structure/B2421573.png)
